molecular formula C14H18O B186150 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one CAS No. 6308-02-7

1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one

Cat. No. B186150
CAS RN: 6308-02-7
M. Wt: 202.29 g/mol
InChI Key: PMQHKFROIUJQAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1H)-one, also known as Iso E Super, is a synthetic fragrance ingredient that is widely used in perfumes and other scented products. It was first synthesized in the 1970s by International Flavors and Fragrances (IFF) and has since become one of the most popular fragrance ingredients in the industry.

Mechanism Of Action

The mechanism of action of 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super is not fully understood, but it is believed to work by interacting with the olfactory receptors in the nose. It has been shown to activate the same receptors as sandalwood oil, which has a similar scent profile.

Biochemical And Physiological Effects

1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has been shown to have a number of biochemical and physiological effects, including the ability to increase heart rate and blood pressure in some individuals. It has also been shown to have a calming effect on the nervous system, making it a popular choice for aromatherapy.

Advantages And Limitations For Lab Experiments

1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has a number of advantages and limitations when it comes to its use in lab experiments. One advantage is that it is relatively easy to synthesize and can be produced in large quantities. However, it can be difficult to work with due to its strong scent, which can interfere with other experiments.

Future Directions

There are a number of future directions for research on 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super, including its potential use in the treatment of certain medical conditions. It has been shown to have anti-inflammatory properties and may be useful in the treatment of skin conditions such as eczema and psoriasis. Additionally, it may have potential as a natural insect repellent, as it has been shown to repel mosquitoes and other insects. Overall, the research on 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super is ongoing, and there is much to be learned about this fascinating fragrance ingredient.

Synthesis Methods

The synthesis of 1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super involves a series of chemical reactions starting from 1,2,3,4-tetrahydronaphthalene, which is a cyclic hydrocarbon. The first step involves the oxidation of the hydrocarbon to form the corresponding ketone, which is then subjected to a series of reactions involving Grignard reagents and other reagents to produce the final product.

Scientific Research Applications

1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one E Super has been the subject of extensive scientific research in recent years, with a focus on its use in perfumes and other scented products. Studies have shown that it has a unique scent profile that is both woody and floral, making it a popular choice for perfumers.

properties

CAS RN

6308-02-7

Product Name

1,1,4,4-Tetramethyl-3,4-dihydronaphthalen-2(1h)-one

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

1,1,4,4-tetramethyl-3H-naphthalen-2-one

InChI

InChI=1S/C14H18O/c1-13(2)9-12(15)14(3,4)11-8-6-5-7-10(11)13/h5-8H,9H2,1-4H3

InChI Key

PMQHKFROIUJQAE-UHFFFAOYSA-N

SMILES

CC1(CC(=O)C(C2=CC=CC=C21)(C)C)C

Canonical SMILES

CC1(CC(=O)C(C2=CC=CC=C21)(C)C)C

Other CAS RN

6308-02-7

Origin of Product

United States

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